Moxaverine

Description

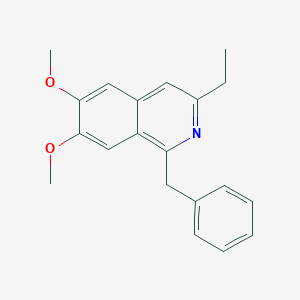

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCMTMIGRXJNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1163-37-7 (hydrochloride) | |

| Record name | Moxaverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6057613 | |

| Record name | Moxaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10539-19-2 | |

| Record name | Moxaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10539-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxaverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010539192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxaverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moxaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moxaverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3P08Y1XJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Moxaverine's Mechanism of Action on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxaverine, a derivative of papaverine, is a potent smooth muscle relaxant with vasodilatory properties. Its primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, and the modulation of intracellular calcium ion (Ca²⁺) concentration. This dual-pronged approach leads to a cascade of intracellular events culminating in the relaxation of smooth muscle, particularly in the vasculature. This technical guide provides an in-depth exploration of the molecular pathways and experimental evidence underlying moxaverine's effects on smooth muscle.

Core Mechanism of Action

Moxaverine's efficacy as a smooth muscle relaxant stems from two primary, interconnected mechanisms:

-

Phosphodiesterase (PDE) Inhibition: Moxaverine inhibits the enzymatic activity of phosphodiesterases, the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDEs, particularly isoforms PDE3 and PDE4, moxaverine leads to an accumulation of intracellular cAMP and cGMP.[1] These cyclic nucleotides act as crucial second messengers in smooth muscle cells, activating downstream protein kinases that promote relaxation.

-

Modulation of Intracellular Calcium (Ca²⁺): A critical factor in muscle contraction is the influx of extracellular calcium ions into the smooth muscle cell.[1] Moxaverine interferes with this calcium influx, thereby reducing the availability of free intracellular Ca²⁺ required for the activation of contractile machinery.[1] This calcium antagonistic property works in concert with its PDE-inhibiting effects to induce profound smooth muscle relaxation.

Signaling Pathways

The relaxant effect of moxaverine on smooth muscle is mediated by a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular events.

Phosphodiesterase Inhibition Pathway

Caption: Moxaverine inhibits PDE, increasing cAMP/cGMP and promoting relaxation.

Calcium Influx Modulation Pathway

References

Moxaverine as a Phosphodiesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxaverine is a vasodilator agent utilized in the management of peripheral and cerebral vascular disorders. Its therapeutic effect is primarily attributed to its activity as a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDE enzymes, moxaverine prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in cellular signaling. The resulting increase in intracellular cAMP and cGMP concentrations leads to the relaxation of smooth muscle cells, particularly in the vascular system, causing vasodilation and improved blood flow. This technical guide provides an in-depth overview of moxaverine's core mechanism of action, summarizes the available quantitative data on its clinical effects and the inhibitory profile of its structural analog papaverine, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism through which moxaverine exerts its vasodilatory effects is the inhibition of phosphodiesterase (PDE) enzymes. PDEs comprise a large superfamily of enzymes responsible for the hydrolysis and inactivation of the cyclic nucleotides cAMP and cGMP.

By inhibiting these enzymes, moxaverine leads to an accumulation of intracellular cAMP and cGMP.[1] These cyclic nucleotides act as second messengers, activating downstream protein kinases: cAMP primarily activates Protein Kinase A (PKA), and cGMP primarily activates Protein Kinase G (PKG). The activation of these kinases in smooth muscle cells initiates a signaling cascade that results in muscle relaxation through several mechanisms:

-

Reduction of Intracellular Calcium ([Ca²⁺]i): PKA and PKG phosphorylate various target proteins that lead to the sequestration of Ca²⁺ into the sarcoplasmic reticulum and the extrusion of Ca²⁺ from the cell. This reduction in free cytosolic calcium prevents the activation of calmodulin and myosin light-chain kinase (MLCK).

-

Decreased Calcium Sensitivity: The signaling cascade increases the activity of myosin light-chain phosphatase (MLCP), which dephosphorylates the myosin light chains, leading to a decrease in the contractile force generated at a given Ca²⁺ concentration.

-

Membrane Hyperpolarization: Activation of potassium channels by these kinases can lead to hyperpolarization of the cell membrane, making contraction less likely.

This multi-faceted process culminates in the relaxation of vascular smooth muscle, leading to vasodilation and an increase in blood flow to tissues.[1] Moxaverine is considered a non-selective inhibitor, meaning it acts on multiple PDE isoenzymes.

Signaling Pathway of Moxaverine-Mediated Vasodilation

The following diagram illustrates the signaling cascade initiated by moxaverine's inhibition of phosphodiesterases in a vascular smooth muscle cell.

Quantitative Data

In Vitro PDE Inhibition

| Compound | Target PDE Isoenzyme | IC₅₀ (µM) | Reference |

| Papaverine | PDE10A | 0.019 | [2] |

Note: This data is for papaverine, an analog of moxaverine. Both are considered non-selective PDE inhibitors, but their specific inhibitory profiles may differ.

Clinical Hemodynamic Effects (Intravenous Administration)

Clinical studies have quantified the vasodilatory effect of intravenously administered moxaverine by measuring changes in ocular blood flow. These studies consistently demonstrate a significant increase in perfusion in choroidal and optic nerve head tissues.

| Parameter Measured | Dosage | Patient Group | Mean Increase (± SD) | p-value | Reference |

| Choroidal Blood Flow | 150 mg IV | Healthy Volunteers | 22.6% (± 27.9%) | 0.015 | [3] |

| Choroidal Blood Flow | 150 mg IV | AMD/POAG/Controls | 9% (± 22%) | 0.012 | [3] |

| Optic Nerve Head Blood Flow | 150 mg IV | AMD/POAG/Controls | 13% (± 33%) | 0.021 | [3] |

| Choroidal Blood Flow | 150 mg IV | AMD/Controls | 10% (± 23%) | 0.050 | [4] |

| Optic Nerve Head Blood Flow | 150 mg IV | AMD/Controls | 15% (± 33%) | 0.049 | [4] |

| Mean Flow Velocity (Ophthalmic Artery) | 150 mg IV | AMD/POAG/Controls | 23% (± 34%) | < 0.001 | [3] |

| Mean Flow Velocity (Posterior Ciliary Arteries) | 150 mg IV | AMD/POAG/Controls | 25% (± 35%) | < 0.001 | [3] |

Note: Oral administration of moxaverine (900 mg) did not produce significant changes in ocular blood flow, likely due to low bioavailability.[5]

Experimental Protocols

In Vitro Phosphodiesterase Inhibition Assay (Radiometric Method)

This section details a representative protocol for determining the inhibitory activity of a compound like moxaverine against a specific PDE isoenzyme. This two-step radioassay is a standard method for quantifying PDE activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of moxaverine against a purified PDE enzyme.

Materials:

-

Purified recombinant PDE enzyme

-

Moxaverine (dissolved in appropriate solvent, e.g., DMSO)

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA)

-

Radiolabeled substrate: [³H]-cAMP or [³H]-cGMP

-

Stop Solution (e.g., 0.1 M HCl)

-

Snake Venom Nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin columns (e.g., Dowex)

-

Scintillation fluid

-

Liquid scintillation counter

-

96-well plates or microtubes, incubator, vortexer

Procedure:

-

Compound Preparation: Prepare a serial dilution of moxaverine in the assay buffer to achieve a range of final concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO only).

-

Enzyme Preparation: Dilute the purified PDE enzyme to its optimal concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

Reaction Setup (Step 1: PDE Reaction):

-

In a 96-well plate or microtube, add 20 µL of assay buffer.

-

Add 5 µL of the moxaverine serial dilutions or vehicle control.

-

Add 25 µL of the diluted PDE enzyme solution and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 50 µL of the [³H]-cAMP or [³H]-cGMP substrate solution.

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

Terminate the reaction by adding 25 µL of Stop Solution or by boiling for 2 minutes. Place samples on ice.

-

-

Hydrolysis (Step 2: Nucleotidase Reaction):

-

To each terminated reaction, add snake venom nucleotidase. This enzyme converts the product of the first reaction ([³H]-AMP or [³H]-GMP) into the radiolabeled nucleoside ([³H]-adenosine or [³H]-guanosine).

-

Incubate at 30°C for 10-15 minutes.

-

-

Separation:

-

Apply the entire sample to an equilibrated anion-exchange resin column.

-

The negatively charged, unreacted substrate ([³H]-cAMP/cGMP) and intermediate product ([³H]-AMP/GMP) will bind to the resin.

-

The uncharged nucleoside product ([³H]-adenosine/guanosine) will flow through.

-

Elute the nucleoside with buffer and collect the eluate in a scintillation vial.

-

-

Detection and Data Analysis:

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the percentage of PDE inhibition for each moxaverine concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Clinical Trial Protocol for Ocular Blood Flow Measurement

This protocol is a summary of the methodology used in clinical studies to evaluate the in vivo effects of moxaverine.[3][4]

Study Design: Randomized, double-masked, placebo-controlled, two-way crossover study.

Participants: Healthy volunteers or patient populations (e.g., with age-related macular degeneration or glaucoma).

Procedure:

-

Baseline Measurement: After a rest period, baseline measurements of systemic hemodynamics (blood pressure, heart rate) and ocular parameters (intraocular pressure, ocular blood flow) are taken.

-

Drug Administration: Participants receive an intravenous infusion of either 150 mg moxaverine in saline or a placebo (saline only) over 30 minutes.

-

Post-Infusion Measurements: Ocular blood flow and systemic parameters are measured at multiple time points after the start of the infusion (e.g., 30, 60, and 90 minutes).

-

Washout Period: A washout period of at least one week separates the two study days.

-

Crossover: On the second study day, participants who received moxaverine receive the placebo, and vice versa. The same measurement schedule is followed.

-

Measurement Techniques:

-

Laser Doppler Flowmetry (LDF): Used to measure blood flow in the microvasculature of the choroid and optic nerve head.

-

Color Doppler Imaging (CDI): Used to measure blood flow velocity in the retrobulbar vessels, such as the ophthalmic artery and posterior ciliary arteries.

-

Retinal Vessel Analyzer (RVA): Used to measure the diameter of retinal arteries and veins.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the characterization of a novel PDE inhibitor, from initial screening to in vivo validation.

Conclusion

Moxaverine functions as a non-selective phosphodiesterase inhibitor, increasing levels of cAMP and cGMP to induce smooth muscle relaxation and vasodilation. While specific data on its in vitro inhibitory profile is limited, clinical studies robustly demonstrate its efficacy in enhancing ocular blood flow upon intravenous administration, supporting its mechanism of action. The experimental protocols and pathways detailed in this guide provide a framework for researchers in the field of pharmacology and drug development to understand and further investigate moxaverine and other PDE inhibitors. Future research should focus on elucidating the precise isoenzyme selectivity profile of moxaverine to better understand its therapeutic potential and side-effect profile.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The effects of moxaverine on ocular blood flow in patients with age-related macular degeneration or primary open angle glaucoma and in healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Effect of orally administered moxaverine on ocular haemodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Moxaverine's Modulation of Cyclic AMP and cGMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxaverine, a vasodilator agent, exerts its therapeutic effects primarily through the modulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. This is achieved through the inhibition of phosphodiesterase (PDE) enzymes, leading to a cascade of downstream events that culminate in smooth muscle relaxation and increased blood flow. This technical guide provides an in-depth exploration of the molecular mechanisms underlying moxaverine's effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction

Moxaverine is a papaverine-like smooth muscle relaxant utilized in the management of peripheral and cerebral vascular disorders.[1] Its clinical efficacy is rooted in its ability to increase intracellular concentrations of the second messengers cAMP and cGMP.[1] These cyclic nucleotides are pivotal in regulating a vast array of physiological processes, including vascular tone, inflammation, and neuronal activity.[2][3] The primary molecular targets of moxaverine are phosphodiesterases (PDEs), a superfamily of enzymes responsible for the degradation of cAMP and cGMP.[1] By inhibiting these enzymes, moxaverine effectively amplifies the signaling cascades initiated by these second messengers.

Mechanism of Action: Phosphodiesterase Inhibition

The principal mechanism through which moxaverine elevates intracellular cAMP and cGMP levels is the inhibition of phosphodiesterase enzymes.[1] PDEs are responsible for hydrolyzing the 3',5'-phosphodiester bond in cAMP and cGMP, converting them to their inactive 5'-monophosphate forms.[3] Moxaverine has been shown to be a non-selective PDE inhibitor, with a notable inhibitory effect on several PDE isoenzymes.[1][4]

PDE Isoenzyme Selectivity

While considered a non-selective inhibitor, studies have indicated that moxaverine exhibits a degree of preference for certain PDE isoenzymes. In particular, it has been identified as an inhibitor of PDE3 and PDE4.[1] Furthermore, research has demonstrated its inhibitory action on calmodulin-dependent cAMP phosphodiesterase (PDE1).[5] The inhibition of these specific PDEs contributes to the accumulation of cAMP and cGMP in vascular smooth muscle cells, leading to vasodilation.[6]

Quantitative Analysis of PDE Inhibition

The inhibitory potency of moxaverine against phosphodiesterases has been quantified in various studies. In vitro experiments on human pregnant myometrium have determined the 50% PDE-inhibiting concentration (IC50) of moxaverine to be 3.3 microM.[7] This demonstrates a significant inhibitory effect, comparable to that of papaverine (IC50 of 3.8 microM) and considerably more potent than theophylline (IC50 of 665 microM).[7]

| Compound | IC50 (µM) for PDE Inhibition (Human Pregnant Myometrium) |

| Moxaverine | 3.3 [7] |

| Papaverine | 3.8[7] |

| Enprofylline | Not specified |

| Theophylline | 665[7] |

Effects on Cyclic AMP and cGMP Signaling Pathways

By inhibiting PDEs, moxaverine initiates a series of downstream events mediated by the accumulation of cAMP and cGMP.

Cyclic AMP (cAMP) Signaling

Increased intracellular cAMP levels activate Protein Kinase A (PKA).[3][8] PKA, in turn, phosphorylates various downstream targets, leading to a multitude of cellular responses. In the context of vascular smooth muscle, PKA activation results in the phosphorylation of proteins that regulate intracellular calcium concentration and the contractile machinery, ultimately leading to muscle relaxation.[9]

Moxaverine's effect on the cAMP signaling pathway.

Cyclic GMP (cGMP) Signaling

Similarly, the accumulation of cGMP activates Protein Kinase G (PKG).[2][10] PKG activation in vascular smooth muscle cells also contributes to relaxation through mechanisms that include decreased intracellular calcium levels and desensitization of the contractile apparatus to calcium.[10][11]

Moxaverine's influence on the cGMP signaling cascade.

Clinical and Physiological Effects

The biochemical effects of moxaverine on cAMP and cGMP signaling translate into significant physiological responses, most notably vasodilation and increased blood flow.

Vasodilatory Effects

The primary therapeutic effect of moxaverine is vasodilation, which is a direct consequence of smooth muscle relaxation in the vasculature.[1] This effect is beneficial in conditions characterized by compromised blood circulation.[1]

Effects on Ocular Blood Flow

Numerous studies have investigated the impact of moxaverine on ocular blood flow, with intravenous administration demonstrating a significant increase in choroidal and optic nerve head blood flow in healthy subjects and patients with ocular diseases.[4][12][13][14][15][16]

| Study Population | Moxaverine Dose (Intravenous) | Effect on Choroidal Blood Flow | Effect on Optic Nerve Head Blood Flow |

| Healthy Volunteers | 150 mg | Increased by 22.6% (p=0.015)[13][14] | Tended to increase by 11.8% (not significant)[13][14] |

| Patients with AMD and POAG, and controls | 150 mg | Increased by 9% (p=0.012)[15] | Increased by 13% (p=0.021)[15] |

| Patients with AMD and healthy controls | 150 mg | Increased by 10% (p=0.050)[16] | Increased by 15% (p=0.049)[16] |

Note: AMD = Age-related Macular Degeneration; POAG = Primary Open-Angle Glaucoma.

It is important to note that orally administered moxaverine did not produce the same significant increase in ocular blood flow, which may be attributed to lower bioavailability.[12][17]

Experimental Protocols

The following sections outline generalized protocols for key experiments used to investigate the effects of moxaverine on PDE activity and cyclic nucleotide levels.

Phosphodiesterase (PDE) Activity Assay

This protocol provides a framework for measuring the inhibitory effect of moxaverine on PDE activity.

Objective: To determine the IC50 of moxaverine for specific PDE isoenzymes.

Principle: The assay measures the hydrolysis of radiolabeled cAMP or cGMP by a PDE enzyme in the presence and absence of an inhibitor.

Workflow for a phosphodiesterase activity assay.

Materials:

-

Purified PDE isoenzyme

-

Moxaverine

-

[³H]-cAMP or [³H]-cGMP

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Snake venom (containing 5'-nucleotidase)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, a specific concentration of moxaverine (or vehicle control), and the purified PDE enzyme.

-

Initiation: Start the reaction by adding the radiolabeled cAMP or cGMP substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).[18]

-

Conversion to Adenosine/Guanosine: Add snake venom, which contains 5'-nucleotidase, to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.[18]

-

Separation: Use an anion-exchange resin to separate the unreacted charged cAMP/cGMP from the neutral adenosine/guanosine product.

-

Quantification: Measure the radioactivity of the product using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE inhibition for each moxaverine concentration and determine the IC50 value.

Measurement of Intracellular cAMP and cGMP Levels

This protocol describes a general method for quantifying changes in intracellular cyclic nucleotide concentrations in response to moxaverine treatment.

Objective: To measure the effect of moxaverine on cAMP and cGMP levels in cultured cells or tissue samples.

Principle: Competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) are commonly used methods. This outline focuses on the ELISA approach.

General workflow for measuring intracellular cyclic nucleotides.

Materials:

-

Cultured cells or tissue samples

-

Moxaverine

-

Cell lysis buffer

-

Commercial cAMP or cGMP ELISA kit (containing antibody-coated plates, standards, enzyme-conjugated cyclic nucleotides, wash buffer, and substrate)

-

Microplate reader

Procedure:

-

Cell/Tissue Treatment: Incubate cultured cells or tissue preparations with various concentrations of moxaverine for a specified time.

-

Lysis: Lyse the cells or tissue to release intracellular components.

-

Sample Preparation: Prepare the lysates according to the ELISA kit instructions, which may involve acetylation to improve sensitivity.

-

ELISA:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add the enzyme-conjugated cAMP or cGMP, which will compete with the cyclic nucleotides in the sample for binding to the antibody.

-

Incubate the plate.

-

Wash the plate to remove unbound reagents.

-

Add the substrate, which will be converted by the enzyme conjugate to produce a colored product.

-

-

Measurement: Read the absorbance of the wells using a microplate reader. The intensity of the color is inversely proportional to the amount of cyclic nucleotide in the sample.

-

Data Analysis: Generate a standard curve and use it to determine the concentration of cAMP or cGMP in the samples.

Conclusion

Moxaverine's therapeutic efficacy as a vasodilator is firmly rooted in its ability to inhibit phosphodiesterases, leading to the accumulation of intracellular cAMP and cGMP. This, in turn, activates downstream signaling cascades that promote smooth muscle relaxation. The quantitative data on its PDE inhibitory activity and its demonstrated effects on ocular blood flow underscore its clinical potential. The experimental protocols provided herein offer a foundation for further research into the nuanced effects of moxaverine and the development of novel therapeutics targeting cyclic nucleotide signaling pathways.

References

- 1. What is the mechanism of Moxaverine Hydrochloride? [synapse.patsnap.com]

- 2. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]

- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of calmodulin dependent c-AMP-phosphodiesterase by moxaverine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug - Muscle Relaxants, Analgesics, Stimulants | Britannica [britannica.com]

- 10. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cyclic GMP modulating drugs in cardiovascular diseases: mechanism-based network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of orally administered moxaverine on ocular haemodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. researchgate.net [researchgate.net]

- 15. The effects of moxaverine on ocular blood flow in patients with age-related macular degeneration or primary open angle glaucoma and in healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Effects of orally administered moxaverine on ocular blood flow in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

aIn vitro characterization of Moxaverine hydrochloride

An In-Depth Technical Guide to the In Vitro Characterization of Moxaverine Hydrochloride

Introduction

Moxaverine hydrochloride is a vasodilator agent utilized in the management of peripheral and cerebral vascular disorders.[1][2] Structurally a benzylisoquinoline derivative, its therapeutic effects are primarily attributed to the relaxation of smooth muscle cells in blood vessel walls, which enhances blood flow and oxygen delivery to tissues.[1][3] Marketed under various names, including Kollateral forte®, its efficacy has been particularly noted in improving ocular blood flow.[4] This technical guide provides an in-depth overview of the in vitro characterization of Moxaverine, detailing its molecular mechanisms, experimental protocols for its assessment, and key pharmacological data.

Chemical and Physical Data:

| Identifier | Value |

|---|---|

| IUPAC Name | 1-Benzyl-3-ethyl-6,7-dimethoxyisoquinoline |

| Molecular Formula | C₂₀H₂₁NO₂ |

| Molar Mass | 307.393 g·mol⁻¹ |

| CAS Number | 10539-19-2 |

| PubChem CID | 70882 |

Primary Mechanism of Action: Phosphodiesterase (PDE) Inhibition

The principal mechanism through which Moxaverine exerts its vasodilatory effect is the inhibition of phosphodiesterase (PDE) enzymes.[1][3][4] PDEs are a superfamily of enzymes responsible for the degradation of the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3] By inhibiting these enzymes, particularly isoforms like PDE3 and PDE4, Moxaverine leads to an accumulation of intracellular cAMP and cGMP.[1] This increase in cyclic nucleotide levels activates downstream protein kinases (PKA and PKG), which in turn phosphorylate various target proteins, culminating in the relaxation of vascular smooth muscle and subsequent vasodilation.[1][3]

Caption: Signaling pathway of Moxaverine as a phosphodiesterase inhibitor.

Quantitative Data: PDE Inhibition

In vitro studies have quantified the PDE-inhibiting potency of Moxaverine. A study on spontaneously contracting human pregnant myometrium demonstrated a direct correlation between PDE inhibition and smooth muscle relaxation.

| Compound | Target | Assay System | IC₅₀ (µM) |

| Moxaverine | Phosphodiesterase | Human pregnant myometrium | 3.3[5] |

| Papaverine | Phosphodiesterase | Human pregnant myometrium | 3.8[5] |

| Theophylline | Phosphodiesterase | Human pregnant myometrium | 665[5] |

Experimental Protocol: PDE Inhibition Assay

This protocol describes a representative method for determining the IC₅₀ value of Moxaverine for PDE activity using a commercially available assay kit.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Reconstitute purified PDE enzyme (e.g., PDE3A or PDE4A) in an appropriate buffer.

-

Prepare a stock solution of Moxaverine hydrochloride in DMSO and create a serial dilution series.

-

Prepare the substrate solution (cAMP or cGMP).

-

-

Assay Procedure:

-

Add 25 µL of the Moxaverine serial dilutions or vehicle control (DMSO) to the wells of a 96-well microplate.

-

Add 25 µL of the diluted PDE enzyme solution to each well.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the cAMP or cGMP substrate solution to all wells.

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

-

Detection and Analysis:

-

Terminate the reaction by adding a stop reagent.

-

Add a detection reagent (e.g., a fluorescently labeled antibody that binds to the remaining substrate or a reagent that detects the product, 5'-AMP/5'-GMP).

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

Calculate the percentage of inhibition for each Moxaverine concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Moxaverine concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Generalized experimental workflow for a PDE inhibition assay.

Secondary Mechanism: Modulation of Calcium Ion Influx

In addition to its effects on cyclic nucleotides, Moxaverine also interferes with the influx of calcium ions (Ca²⁺) into smooth muscle cells.[1] The influx of extracellular Ca²⁺ is a critical trigger for the cascade of events leading to muscle contraction. By acting as a calcium antagonist, Moxaverine reduces intracellular Ca²⁺ availability, which complements its PDE-inhibiting action to promote profound muscle relaxation and vasodilation.[1]

Experimental Protocol: In Vitro Calcium Influx Assay

This protocol outlines a cell-based assay to measure the effect of Moxaverine on intracellular calcium levels in cultured vascular smooth muscle cells (VSMCs).

-

Cell Culture and Plating:

-

Culture human aortic smooth muscle cells (HASMC) in appropriate media until they reach 80-90% confluency.

-

Seed the cells into a 96-well, black-walled, clear-bottom microplate and allow them to adhere overnight.

-

-

Fluorescent Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) and an agent like Pluronic F-127 to aid dye solubility.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate in the dark at 37°C for 60 minutes.

-

Wash the cells twice with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

-

-

Compound Addition and Measurement:

-

Add solutions of Moxaverine at various concentrations or vehicle control to the wells. Incubate for 15-30 minutes.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading for 1-2 minutes.

-

Inject a depolarizing agent (e.g., KCl) or a vasoconstricting agonist (e.g., angiotensin II) to stimulate Ca²⁺ influx.

-

Immediately begin recording the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) every 1-2 seconds for 3-5 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from the baseline for each well.

-

Normalize the response to the maximum signal induced by the agonist in the control wells.

-

Determine the inhibitory effect of Moxaverine on the agonist-induced calcium influx.

-

Caption: Generalized experimental workflow for a fluorescent calcium influx assay.

Conclusion

The in vitro characterization of Moxaverine hydrochloride confirms its primary mechanism of action as a potent inhibitor of phosphodiesterase, with an IC₅₀ value in the low micromolar range.[5] This activity, supplemented by its ability to block calcium ion influx, provides a multi-faceted approach to inducing smooth muscle relaxation.[1] The experimental protocols detailed in this guide offer a robust framework for researchers to quantify these effects and further explore the pharmacological profile of Moxaverine and related vasodilator compounds in a controlled laboratory setting. This foundational in vitro data is crucial for understanding its therapeutic applications in treating vascular disorders.

References

- 1. What is the mechanism of Moxaverine Hydrochloride? [synapse.patsnap.com]

- 2. What are the side effects of Moxaverine Hydrochloride? [synapse.patsnap.com]

- 3. What is Moxaverine Hydrochloride used for? [synapse.patsnap.com]

- 4. Moxaverine - Wikipedia [en.wikipedia.org]

- 5. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Pharmacological Profile of Moxaverine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxaverine, a derivative of papaverine, is a non-specific phosphodiesterase (PDE) inhibitor with pronounced vasodilatory properties. This document provides a comprehensive overview of the preclinical pharmacological profile of Moxaverine, summarizing key findings from in vitro and in vivo studies. The primary mechanism of action involves the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic nucleotides and subsequent smooth muscle relaxation. Preclinical investigations have primarily focused on its effects on vascular smooth muscle and ocular blood flow. This guide details its pharmacodynamic effects, pharmacokinetic properties in animal models, and available safety data, presenting quantitative data in structured tables and illustrating key pathways and experimental designs using Graphviz visualizations.

Mechanism of Action: Phosphodiesterase Inhibition

Moxaverine exerts its pharmacological effects primarily through the non-selective inhibition of phosphodiesterase enzymes.[1][2][3][4] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, Moxaverine leads to an accumulation of cAMP and cGMP within smooth muscle cells. This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively. The downstream signaling cascade ultimately results in the dephosphorylation of myosin light chains and the sequestration of intracellular calcium, leading to smooth muscle relaxation and vasodilation.[5]

Figure 1: Moxaverine's Mechanism of Action.

Pharmacodynamics

Preclinical pharmacodynamic studies have consistently demonstrated the vasodilatory effects of Moxaverine across various vascular beds. A significant focus of research has been on its potential to enhance ocular blood flow.

Vasodilation

Papaverine, a close analog of Moxaverine, is known to induce smooth muscle relaxation through a dual mechanism involving PDE inhibition and the inhibition of intracellular calcium influx.[5] Moxaverine is also recognized for its direct vasodilatory effect on peripheral vessels.[4][6]

Ocular Blood Flow

Preclinical studies in rabbits have shown that both systemic and topical administration of Moxaverine can increase ocular blood flow, indicating its ability to reach the posterior segment of the eye.[1] In these studies, retinal concentrations of Moxaverine after topical application were comparable to or even higher than those achieved with intravenous administration.[7]

Pharmacokinetics

The pharmacokinetic profile of Moxaverine has been investigated in preclinical species, primarily focusing on its distribution to ocular tissues.

Absorption and Distribution

A study in Dutch-belted pigmented rabbits investigated the tissue distribution of topically and intravenously administered 14C-labeled Moxaverine-HCl.[7] Following topical administration, the highest concentrations were observed in the conjunctiva, cornea, and iris/ciliary body. Notably, retinal concentrations were comparable to those after systemic application.[7]

| Tissue | Concentration after Topical Admin. (30 min) | Concentration after IV Admin. (30 min) | Concentration after Topical Admin. (120 min) | Concentration after IV Admin. (120 min) |

| Retina | Comparable to IV | Data not specified | Higher than IV | Data not specified |

| Sclera | Higher than IV | Lower | Higher than IV | Lower |

| Conjunctiva | Highest levels | Not specified | Not specified | Not specified |

| Cornea | High levels | Not specified | Not specified | Not specified |

| Iris/Ciliary Body | High levels | Not specified | Not specified | Not specified |

| Aqueous Humor | Present | Not specified | Not specified | Not specified |

| Vitreous Body | Present | Not specified | Not specified | Not specified |

| Lens | No measurable level | Not specified | Not specified | Not specified |

| Plasma | Lower than IV | Higher | Not specified | Not specified |

| Table 1: Ocular Tissue Distribution of Moxaverine in Rabbits.[7] |

Bioavailability

While specific preclinical data on oral bioavailability is limited, human studies suggest that Moxaverine has low bioavailability following oral administration, which may account for the lack of effect on ocular blood flow observed with this route in clinical settings.[4][8]

Preclinical Safety and Toxicology

A comprehensive preclinical safety and toxicology profile for Moxaverine is not extensively detailed in the currently available literature. Standard preclinical toxicology evaluations would typically include assessments of single and repeated dose toxicity, genotoxicity, and safety pharmacology.[9][10]

Experimental Protocols

Ocular Distribution Study in Rabbits

Objective: To determine the tissue distribution and relative bioavailability of topically administered Moxaverine-HCl in the rabbit eye.[7]

Experimental Workflow:

Figure 2: Workflow for Ocular Distribution Study.

Methodology:

-

Animal Model: Dutch-belted male pigmented rabbits were used.[7]

-

Drug Formulation: An isotonic solution of Moxaverine-HCl spiked with 14C-labeled Moxaverine-HCl was prepared.[7]

-

Administration:

-

Time Points: Animals were sacrificed at 30 and 120 minutes post-administration.[7]

-

Sample Collection: From one eye, samples of aqueous humor and vitreous body were collected. The other eye was excised whole and dissected to separate the various intraocular tissues.[7]

-

Sample Processing: Tissues were lysed for 12 hours.[7]

-

Analysis: Scintillation cocktail was added to the tissue lysates, and radioactivity was measured using a scintillation counter to determine the concentration of Moxaverine in each tissue.[7]

Conclusion

The preclinical data for Moxaverine strongly support its mechanism of action as a non-specific phosphodiesterase inhibitor, resulting in vasodilation. Studies in rabbits have demonstrated its ability to penetrate ocular tissues after both topical and systemic administration, highlighting its potential for treating ocular conditions associated with reduced blood flow. However, there is a notable lack of publicly available, detailed quantitative preclinical data, particularly regarding its potency against different PDE isozymes (IC50 values), its pharmacokinetic parameters in various species, and a comprehensive toxicology profile. Further preclinical studies are warranted to fully characterize its pharmacological profile and to support its clinical development for various therapeutic indications.

References

- 1. researchgate.net [researchgate.net]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. The effects of moxaverine on ocular blood flow in patients with age-related macular degeneration or primary open angle glaucoma and in healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of orally administered moxaverine on ocular haemodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. patlynk.com [patlynk.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Effects of orally administered moxaverine on ocular blood flow in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pacificbiolabs.com [pacificbiolabs.com]

- 10. fda.gov [fda.gov]

The Potential of aMoxaverine in Modulating Choroidal Blood Flow: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the current scientific evidence regarding the use of aMoxaverine (also known as moxaverine) for increasing choroidal blood flow. aMoxaverine, a non-specific phosphodiesterase inhibitor, has demonstrated vasodilatory effects, leading to its investigation as a potential therapeutic agent for ocular conditions associated with reduced choroidal perfusion. This paper synthesizes quantitative data from key clinical studies, details the experimental methodologies employed, and elucidates the underlying signaling pathways involved in its mechanism of action. The information is presented to serve as a foundational resource for researchers and professionals in the field of ophthalmology and drug development.

Introduction

Reduced choroidal blood flow is a pathophysiological component of several debilitating ocular diseases, including age-related macular degeneration (AMD) and glaucoma. The choroid, a dense network of blood vessels, is crucial for the nourishment and function of the outer retina and the retinal pigment epithelium. Consequently, therapeutic strategies aimed at augmenting choroidal perfusion are of significant interest. aMoxaverine, a vasodilator, has been investigated for its potential to increase ocular blood flow. This whitepaper consolidates the existing research on the effects of aMoxaverine on choroidal hemodynamics.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical studies investigating the effects of aMoxaverine on ocular blood flow.

Table 1: Effects of Intravenous aMoxaverine on Ocular Blood Flow in Healthy Volunteers

| Parameter | aMoxaverine Group (150 mg IV) | Placebo Group | p-value vs. Placebo | Reference |

| Choroidal Blood Flow | Increase of 22.6 ± 27.9% | Not specified | 0.015 | [1] |

| Optic Nerve Head Blood Flow | Tendency to increase by 11.8 ± 12.7% | Not significant | Not significant | [1] |

| Retinal Blood Flow | Increase of 19.6 ± 16.5% | Not specified | 0.12 (not significant) | [1] |

| Red Blood Cell Velocity | Tendency to increase by 13.6 ± 13.3% | Not significant | Not significant | [1] |

| Retinal Venous Diameters | Tendency to increase by 2.6 ± 2.8% | Not significant | 0.12 (not significant) | [1] |

Table 2: Effects of Intravenous aMoxaverine on Ocular Blood Flow in Patients with AMD and POAG, and Healthy Controls

| Parameter | Patient and Control Groups (150 mg IV) | p-value | Reference |

| Choroidal Blood Flow | Increase of 9 ± 22% | 0.012 | [2] |

| Optic Nerve Head Blood Flow | Increase of 13 ± 33% | 0.021 | [2] |

| Mean Flow Velocity in Ophthalmic Artery | Increase of 23 ± 34% | < 0.001 | [2] |

| Mean Flow Velocity in Posterior Ciliary Arteries | Increase of 25 ± 35% | < 0.001 | [2] |

Table 3: Effects of Intravenous aMoxaverine on Ocular Blood Flow in Patients with AMD and Age-Matched Healthy Subjects

| Parameter | AMD and Healthy Subjects (150 mg IV) | p-value | Reference |

| Choroidal Blood Flow | Increase of 10 ± 23% | 0.050 | |

| Optic Nerve Head Blood Flow | Increase of 15 ± 33% | 0.049 | |

| Mean Flow Velocity in Ophthalmic Artery | Increase of 27 ± 39% | < 0.001 | |

| Mean Flow Velocity in Posterior Ciliary Arteries | Increase of 30 ± 39% | < 0.001 |

Table 4: Effects of Intravenous aMoxaverine on Choroidal Blood Flow in Patients with Primary Open Angle Glaucoma (POAG)

| Parameter | POAG Patients (150 mg IV) | p-value | Reference |

| Choroidal Blood Flow | Increase of 12.1 ± 5.3% (at 60 min) | 0.03 | [3] |

Table 5: Effects of Orally Administered aMoxaverine on Ocular Blood Flow in Healthy Subjects

| Parameter | aMoxaverine Group (900 mg oral) | Placebo Group | p-value between groups | Reference |

| Choroidal Blood Flow | 9.5 ± 17.2% | 3.8 ± 18.8% | 0.54 | [4] |

| Optic Nerve Head Blood Flow | 4.8 ± 10.4% | 1.8 ± 10.9% | 0.52 | [4] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this whitepaper.

Study of Intravenous aMoxaverine in Healthy Volunteers

-

Study Design: Randomized, double-masked, placebo-controlled, two-way crossover study.[1]

-

Participants: 16 healthy volunteers.[1]

-

Intervention: Intravenous administration of 150 mg of aMoxaverine over 30 minutes.[1]

-

Measurements:

-

Systemic Hemodynamics: Measured before and up to 90 minutes after administration.[1]

-

Choroidal and Optic Nerve Head Blood Flow: Assessed using laser Doppler flowmetry.[1]

-

Retinal Arterial and Venous Diameters: Measured with a Retinal Vessel Analyzer.[1]

-

Retinal Blood Velocity: Assessed with laser Doppler velocimetry.[1]

-

Study of Intravenous aMoxaverine in Patients with AMD, POAG, and Healthy Controls

-

Study Design: Interventional study.

-

Participants: 20 patients with AMD, 20 patients with POAG, and 20 age-matched healthy control subjects.[2]

-

Intervention: Intravenous administration of 150 mg of aMoxaverine over 30 minutes.[2]

-

Measurements:

-

Choroidal and Optic Nerve Head Blood Flow: Measured using laser-Doppler flowmetry.[2]

-

Retinal Blood Flow: Assessed by combining laser-Doppler velocimetry with retinal vessel analysis.[2]

-

Retrobulbar Blood Flow Velocities: Measured using color Doppler imaging.[2]

-

Timing: Measurements were taken before and at 30, 60, and 90 minutes after the start of the drug administration.[2]

-

Study of Orally Administered aMoxaverine in Healthy Subjects

-

Study Design: Placebo-controlled, double-masked, two-way crossover study.[4]

-

Participants: 16 healthy subjects.[4]

-

Intervention: Oral administration of 900 mg of aMoxaverine hydrochloride in three equal doses.[4]

-

Measurements:

Signaling Pathways and Experimental Workflow

Signaling Pathway of aMoxaverine in Vascular Smooth Muscle

aMoxaverine is a non-specific phosphodiesterase (PDE) inhibitor. Its vasodilatory effect is achieved by increasing the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in the regulation of vascular smooth muscle tone.

Caption: aMoxaverine inhibits PDE, increasing cAMP and cGMP, leading to vasodilation.

Experimental Workflow for Clinical Trials

The following diagram illustrates the typical workflow for the clinical trials investigating the effects of aMoxaverine on ocular blood flow.

Caption: Workflow of aMoxaverine clinical trials on ocular blood flow.

Discussion

The compiled data indicates that intravenous administration of aMoxaverine can significantly increase choroidal blood flow in healthy individuals and in patients with ocular diseases such as AMD and POAG.[1][2][3] The observed increases in blood flow in the optic nerve head and retrobulbar vessels further support its vasodilatory effects in the ocular circulation.[2]

Conversely, a study on orally administered aMoxaverine did not show a significant increase in ocular blood flow, suggesting that the route of administration and bioavailability are critical factors in its efficacy.[4] The lack of effect on retinal vessel diameters in some studies suggests a potentially selective action on the choroidal vasculature.

The mechanism of action through non-specific PDE inhibition, leading to elevated cAMP and cGMP levels, provides a sound biological basis for the observed vasodilation. However, the "unspecific" nature of its inhibition warrants further investigation into its effects on different PDE isoenzymes and potential off-target effects.

Conclusion and Future Directions

aMoxaverine shows promise as a pharmacological agent for increasing choroidal blood flow, particularly when administered intravenously. The consistent findings across multiple studies in different populations underscore its potential therapeutic value for diseases characterized by choroidal hypoperfusion.

Future research should focus on:

-

Investigating the long-term effects and safety of aMoxaverine administration.

-

Exploring alternative delivery methods, such as topical or intravitreal routes, to enhance ocular bioavailability and minimize systemic side effects.

-

Conducting larger, multicenter clinical trials to confirm these initial findings and to assess the clinical impact on disease progression and visual function.

-

Elucidating the specific PDE isoenzymes targeted by aMoxaverine in the choroidal vasculature to better understand its mechanism of action and to guide the development of more selective therapeutic agents.

References

- 1. What is the mechanism of Moxaverine Hydrochloride? [synapse.patsnap.com]

- 2. Inhibition of calmodulin dependent c-AMP-phosphodiesterase by moxaverine and papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic AMP and mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic GMP phosphodiesterases and regulation of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Properties of Moxaverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neuroprotective properties of Moxaverine in the context of cerebral ischemia is limited in publicly available scientific literature. This guide leverages data from studies on Papaverine , a structurally and functionally similar phosphodiesterase (PDE) inhibitor, to provide a comprehensive overview of the potential neuroprotective mechanisms and experimental frameworks that could be applied to the investigation of Moxaverine. The experimental protocols provided are generalized standard procedures and would require optimization for specific experimental conditions.

Introduction to Moxaverine and its Postulated Neuroprotective Role

Moxaverine is a vasodilator primarily used in the treatment of peripheral and cerebral vascular disorders. Its principal mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, with a notable effect on PDE3 and PDE4. This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various physiological processes.[1] The resulting smooth muscle relaxation and vasodilation improve blood flow, a key factor in mitigating the effects of cerebral ischemia.[1]

Beyond its vasodilatory effects, Moxaverine is reported to possess anti-inflammatory and neuroprotective properties, particularly in the context of ischemic brain injury.[1] By enhancing cerebral blood flow, Moxaverine is thought to reduce the extent of ischemic damage, thereby preserving neuronal function.[1]

Core Mechanism of Action: Phosphodiesterase Inhibition

The neuroprotective effects of Moxaverine are believed to be rooted in its function as a PDE inhibitor. PDEs are enzymes that hydrolyze cAMP and cGMP, thus terminating their signaling. By inhibiting these enzymes, Moxaverine elevates intracellular levels of cAMP and cGMP, leading to the activation of downstream signaling cascades that promote cell survival and function.

A key pathway implicated in neuroprotection is the cAMP/Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) signaling cascade. Increased cAMP levels activate PKA, which in turn phosphorylates CREB. Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in neuronal survival, plasticity, and regeneration.

Quantitative Data on the Neuroprotective Effects of a Related PDE Inhibitor: Papaverine

Due to the scarcity of specific neuroprotective data for Moxaverine, this section presents quantitative findings from studies on Papaverine, a well-researched PDE10A inhibitor with demonstrated neuroprotective and anti-inflammatory effects.[2][3][4] These studies provide a valuable proxy for understanding the potential efficacy of Moxaverine.

| In Vitro Study: Papaverine on Quinolinic Acid-Induced Excitotoxicity in Human Cortical Neurons | |

| Parameter Measured | Observation |

| Cell Viability (MTS Assay) | Pre-treatment with Papaverine significantly increased neuronal viability in the presence of the excitotoxin quinolinic acid.[4] |

| Intracellular cAMP Levels | Papaverine pre-treatment led to a significant increase in intracellular cAMP levels in neurons exposed to quinolinic acid.[4] |

| CREB and BDNF Expression | Papaverine up-regulated the expression of CREB and Brain-Derived Neurotrophic Factor (BDNF).[4] |

| Apoptosis (Caspase 3/7 activity) | Papaverine pre-treatment decreased the activity of caspase 3/7, key executioners of apoptosis.[4] |

| In Vivo Study: Papaverine in a Mouse Model of Traumatic Brain Injury (TBI) | |

| Parameter Measured | Observation |

| Apoptotic Cells (TUNEL Assay) | Papaverine treatment significantly reduced the number of apoptotic cells in the brain tissue following TBI.[5] |

| Neuroinflammation | Papaverine reduced the number of RAGE (Receptor for Advanced Glycation End products) and NF-κB positive cells, indicating a decrease in the inflammatory response.[5] |

| Neuronal Survival (NeuN Staining) | Papaverine treatment increased the number of NeuN positive cells, a marker for mature neurons, suggesting enhanced neuronal survival.[5] |

| Brain Edema | Papaverine treatment mitigated brain edema following TBI.[5] |

| In Vivo Study: Papaverine in a Mouse Model of Parkinson's Disease (MPTP-induced) | |

| Parameter Measured | Observation |

| Dopaminergic Neuron Death | Papaverine treatment recovered MPTP-induced dopaminergic neuronal cell death.[2] |

| Microglial Activation | Papaverine suppressed the activation of microglia, the primary immune cells in the brain.[2] |

| Intracellular cAMP Levels | Papaverine elevated intracellular cAMP levels in the brain.[2] |

| CREB Phosphorylation | Papaverine increased the phosphorylation of CREB.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of Moxaverine's neuroprotective properties.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model is a widely used and clinically relevant model of focal cerebral ischemia.

Objective: To induce a temporary blockage of the middle cerebral artery to mimic ischemic stroke and subsequently assess the neuroprotective effects of a test compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Surgical microscope

-

Micro-surgical instruments

-

4-0 nylon monofilament with a rounded tip

-

Vessel clips

-

Suture materials

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and place a temporary ligature on the CCA.

-

Make a small incision in the ECA.

-

Insert the 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

-

After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

Close the incision and allow the animal to recover from anesthesia.

-

Post-operative care includes monitoring for neurological deficits and providing supportive care.

In Vitro Assay: Neuronal Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To quantify the viability of neuronal cells after exposure to an insult (e.g., excitotoxicity, oxidative stress) and to assess the protective effect of a test compound.

Materials:

-

Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

-

96-well cell culture plates

-

Cell culture medium and supplements

-

Test compound (Moxaverine)

-

Neurotoxic agent (e.g., glutamate, H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate.

-

Pre-treat the cells with various concentrations of Moxaverine for a specified duration (e.g., 1-2 hours).

-

Induce neuronal injury by adding a neurotoxic agent (e.g., glutamate for excitotoxicity) and incubate for the desired time (e.g., 24 hours).

-

Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection: TUNEL Assay for Brain Tissue Sections

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Objective: To identify and quantify apoptotic cells in brain tissue sections following an ischemic insult.

Materials:

-

Paraffin-embedded or frozen brain sections

-

Deparaffinization and rehydration reagents (for paraffin sections)

-

Proteinase K

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Stop/Wash buffer

-

Fluorescent mounting medium with a nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

For paraffin-embedded sections, deparaffinize and rehydrate the tissue slices.

-

For frozen sections, fix the tissue with paraformaldehyde.

-

-

Permeabilization: Incubate the sections with Proteinase K to permeabilize the cells.

-

Labeling: Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.

-

Washing: Stop the reaction and wash the sections to remove unincorporated nucleotides.

-

Detection: If using a fluorescent label, mount the slides with a medium containing a nuclear counterstain like DAPI.

-

Imaging: Visualize the sections under a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green or red, depending on the label used), while all cell nuclei will be stained by DAPI (blue).

-

Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).

Measurement of Intracellular cAMP Levels (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of cAMP in brain tissue homogenates or cell lysates.

Objective: To measure the effect of Moxaverine on intracellular cAMP levels in neuronal tissue.

Materials:

-

Brain tissue samples or cultured neuronal cells

-

Lysis buffer

-

Commercial cAMP ELISA kit (containing cAMP standard, capture antibody, detection antibody, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

For brain tissue, homogenize the tissue in lysis buffer on ice.

-

For cultured cells, lyse the cells directly in the culture plate.

-

-

Centrifuge the homogenates/lysates to pellet cellular debris and collect the supernatant.

-

ELISA Protocol: Follow the manufacturer's instructions for the specific cAMP ELISA kit. This typically involves:

-

Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.

-

Incubating to allow cAMP to bind to the antibody.

-

Washing the plate.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing.

-

Adding the enzyme substrate, which will produce a color change.

-

Stopping the reaction.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation: Calculate the concentration of cAMP in the samples by comparing their absorbance to the standard curve.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Proposed signaling pathway for Moxaverine-mediated neuroprotection.

Caption: General experimental workflow for in vivo investigation.

Caption: General experimental workflow for in vitro investigation.

Conclusion and Future Directions

While direct evidence for the neuroprotective effects of Moxaverine in cerebral ischemia is still emerging, its established mechanism as a PDE inhibitor, coupled with promising data from the related compound Papaverine, suggests a strong potential for therapeutic application. The proposed cAMP/PKA/CREB signaling pathway provides a solid foundation for further investigation.

Future research should focus on:

-

Directly assessing the neuroprotective efficacy of Moxaverine in both in vitro and in vivo models of cerebral ischemia, utilizing the experimental protocols outlined in this guide.

-

Quantifying the dose-dependent effects of Moxaverine on neuronal viability, apoptosis, and intracellular cAMP/cGMP levels.

-

Confirming the activation of the PKA/CREB signaling pathway in response to Moxaverine treatment in neuronal cells.

-

Investigating the optimal therapeutic window and route of administration for Moxaverine to maximize its neuroprotective effects, considering the observed differences between intravenous and oral administration.

By systematically addressing these research questions, the full neuroprotective potential of Moxaverine can be elucidated, paving the way for its potential development as a novel therapeutic agent for ischemic stroke and other neurodegenerative disorders.

References

- 1. TUNEL analysis [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]

- 4. Apoptosis TUNEL Staining Protocol | Sino Biological [sinobiological.com]

- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Moxaverine in the Management of Peripheral Vascular Disorders: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

- December 12, 2025

Abstract

Peripheral vascular disorders (PVDs), particularly peripheral artery disease (PAD), represent a significant and growing global health concern. The hallmark of PAD is reduced blood flow to the limbs, leading to symptoms such as intermittent claudication and, in severe cases, critical limb ischemia. Current therapeutic strategies aim to manage risk factors and improve blood flow, but a substantial unmet need for more effective pharmacological agents remains. This technical guide explores the potential role of Moxaverine, a non-specific phosphodiesterase (PDE) inhibitor, in the treatment of PVDs. While robust clinical data for its use in PAD of the lower extremities is limited, its mechanism of action as a vasodilator presents a compelling rationale for its potential therapeutic utility. This document will synthesize the available preclinical and clinical data, detail its mechanism of action, and outline the experimental protocols that have been used to evaluate its hemodynamic effects.

Introduction to Moxaverine

Moxaverine is a vasodilator that has been historically used for various circulatory disorders. Its primary mechanism of action is the inhibition of phosphodiesterase enzymes, which play a crucial role in regulating vascular smooth muscle tone. By inhibiting these enzymes, Moxaverine leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in vasodilation and increased blood flow. While much of the recent clinical research on Moxaverine has focused on its effects on ocular blood flow, its fundamental vasodilatory properties suggest a potential application in the broader context of peripheral vascular disorders.

Mechanism of Action: Phosphodiesterase Inhibition

Moxaverine functions as a non-specific phosphodiesterase (PDE) inhibitor, with some evidence suggesting a particular affinity for PDE3 and PDE4 isoenzymes[1]. PDEs are a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are key second messengers in various cellular signaling pathways.

The vasodilatory effect of Moxaverine is primarily mediated through the following steps:

-

Inhibition of PDE: Moxaverine enters vascular smooth muscle cells and inhibits the activity of PDE enzymes.

-

Increased Cyclic Nucleotide Levels: This inhibition leads to an accumulation of intracellular cAMP and cGMP.

-

Activation of Protein Kinases: Elevated levels of cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG), respectively.

-

Smooth Muscle Relaxation: PKA and PKG phosphorylate various downstream targets, leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains. This results in the relaxation of vascular smooth muscle cells.

-

Vasodilation and Increased Blood Flow: The relaxation of the smooth muscle in the vessel walls leads to vasodilation, an increase in arterial diameter, and consequently, an improvement in blood flow to the tissues.

Signaling Pathway Diagram

Potential Interaction with the RhoA/Rho-Kinase Pathway

The RhoA/Rho-kinase (ROCK) pathway is another critical regulator of vascular smooth muscle contraction. While there is no direct evidence of Moxaverine's interaction with this pathway, studies on other PDE inhibitors, such as sildenafil, have shown a potential for crosstalk. Inhibition of PDE5 by sildenafil has been demonstrated to inhibit the RhoA/ROCK pathway, contributing to its vasodilatory effects[2][3]. This suggests that a similar indirect interaction might exist for Moxaverine, representing an area for future investigation.

Quantitative Data from Clinical Studies

While clinical data on Moxaverine's efficacy in treating PAD of the lower extremities are scarce, several studies have quantified its hemodynamic effects in the ocular circulation. These studies provide valuable insights into its vasodilatory potential.

| Study Population | Intervention | Outcome Measure | Result | p-value | Reference |

| Healthy Volunteers | 150 mg Moxaverine IV | Choroidal Blood Flow | ↑ 22.6% ± 27.9% | 0.015 | [4] |

| Healthy Volunteers | 150 mg Moxaverine IV | Optic Nerve Head Blood Flow | ↑ 11.8% ± 12.7% | 0.12 (NS) | [4] |

| Healthy Volunteers | 150 mg Moxaverine IV | Retinal Blood Flow | ↑ 19.6% ± 16.5% | 0.12 (NS) | [4] |

| AMD & POAG Patients, Healthy Controls | 150 mg Moxaverine IV | Choroidal Blood Flow | ↑ 9% ± 22% | 0.012 | [5][6] |

| AMD & POAG Patients, Healthy Controls | 150 mg Moxaverine IV | Optic Nerve Head Blood Flow | ↑ 13% ± 33% | 0.021 | [5][6] |

| AMD & POAG Patients, Healthy Controls | 150 mg Moxaverine IV | Mean Flow Velocity (Ophthalmic Artery) | ↑ 23% ± 34% | <0.001 | [5][6] |

| AMD & POAG Patients, Healthy Controls | 150 mg Moxaverine IV | Mean Flow Velocity (Posterior Ciliary Arteries) | ↑ 25% ± 35% | <0.001 | [5][6] |

| Healthy Volunteers | 900 mg Moxaverine Oral | Choroidal Blood Flow | No significant change | 0.52 (NS) | [7] |

| Healthy Volunteers | 900 mg Moxaverine Oral | Optic Nerve Head Blood Flow | No significant change | 0.54 (NS) | [7] |

AMD: Age-Related Macular Degeneration; POAG: Primary Open-Angle Glaucoma; IV: Intravenous; NS: Not Significant.

These data indicate that intravenously administered Moxaverine can significantly increase blood flow in certain vascular beds. The lack of effect with oral administration may be attributable to low bioavailability[7].

Experimental Protocols

The following is a generalized experimental protocol based on the methodologies of published clinical studies on intravenous Moxaverine.

Study Design

A randomized, double-masked, placebo-controlled, crossover study design is typically employed.

Subject Population

Studies have included healthy volunteers as well as patient populations with specific vascular-related conditions (e.g., age-related macular degeneration, primary open-angle glaucoma).

Intervention

-

Treatment Arm: 150 mg of Moxaverine hydrochloride diluted in saline, administered as a continuous intravenous infusion over 30 minutes.

-

Placebo Arm: An equivalent volume of saline solution administered under the same conditions.

Hemodynamic Measurements

A baseline measurement is taken before the infusion, with subsequent measurements at regular intervals (e.g., 30, 60, and 90 minutes) after the start of the infusion.

-

Laser-Doppler Flowmetry: To measure blood flow in the microcirculation (e.g., choroid and optic nerve head).

-

Color Doppler Imaging: To assess blood flow velocity in larger vessels (e.g., ophthalmic and posterior ciliary arteries).

-

Retinal Vessel Analysis: To measure the diameter of retinal arteries and veins.